Cas no 1390238-83-1 (1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole)

1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole 化学的及び物理的性質
名前と識別子
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- 1390238-83-1
- AKOS008278218
- (6-chloropyridin-3-yl)-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)methanone
- Z1229730837
- 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole
- CCG-340855
- EN300-26589139
-
- インチ: 1S/C15H19ClN2O/c1-10-8-11-4-2-3-5-13(11)18(10)15(19)12-6-7-14(16)17-9-12/h6-7,9-11,13H,2-5,8H2,1H3
- InChIKey: WUAGWUIINBDNQX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(N1C(C)CC2CCCCC12)=O
計算された属性
- 精确分子量: 278.1185909g/mol
- 同位素质量: 278.1185909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 349
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.2Ų
- XLogP3: 3.5
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26589139-2.5g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26589139-10.0g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26589139-1.0g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 1.0g |
$770.0 | 2025-03-20 | |
Enamine | EN300-26589139-0.5g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26589139-0.05g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26589139-0.1g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26589139-5.0g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 | |
Enamine | EN300-26589139-0.25g |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole |
1390238-83-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 |
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indoleに関する追加情報
Professional Introduction to Compound with CAS No. 1390238-83-1 and Product Name: 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole
The compound with the CAS number 1390238-83-1 and the product name 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of a 6-chloropyridine-3-carbonyl moiety and an octahydro-1H-indole backbone suggests a unique combination of pharmacophoric elements that may contribute to its biological activity. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and the latest research findings that underscore its relevance in modern pharmaceutical research.
The molecular framework of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole is notable for its complexity and diversity. The 6-chloropyridine-3-carbonyl group introduces a polar, electron-withdrawing substituent that can modulate the electronic properties of the molecule. This feature is particularly interesting in the context of drug design, as it can influence both binding affinity and metabolic stability. The octahydro-1H-indole core, on the other hand, provides a rigid aromatic scaffold that can enhance the compound's interactions with biological targets. Such structural motifs are frequently explored in the development of novel therapeutic agents due to their ability to engage with specific receptors or enzymes.
Recent studies have highlighted the importance of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole in the discovery of new pharmacological entities. Researchers have been particularly interested in its potential as a scaffold for developing small-molecule inhibitors targeting various disease-related pathways. For instance, preliminary investigations suggest that this compound may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. The 6-chloropyridine-3-carbonyl moiety has been shown to be a key pharmacophore in several successful drug candidates, contributing to their efficacy and selectivity. This has spurred further interest in exploring derivatives of this compound to optimize their pharmacokinetic profiles.
The synthesis of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole presents unique challenges due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound with high purity and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in constructing the desired molecular framework efficiently. These synthetic strategies not only improve scalability but also allow for the introduction of structural variations, enabling medicinal chemists to fine-tune the properties of the compound for specific applications.
In vitro studies have begun to elucidate the biological activity of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole. Initial assays have revealed promising results, particularly in terms of its interaction with target proteins relevant to neurological disorders and inflammation. The octahydro-1H-indole core has been identified as a critical component for mediating these interactions, suggesting its potential as a lead compound for further optimization. Additionally, computational modeling has been employed to predict binding affinities and identify potential binding pockets on target proteins. These computational approaches complement experimental data and provide valuable insights into how structural modifications can enhance biological activity.
The potential therapeutic applications of this compound are vast and span multiple disease areas. In oncology, for example, derivatives of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole are being investigated as inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. Similarly, in neurology, analogs of this compound may serve as candidates for treating neurodegenerative diseases by modulating neurotransmitter receptors or enzyme activity. The versatility of its structural features makes it an attractive candidate for further exploration in drug discovery pipelines.
As research continues to unfold, new methodologies for evaluating the efficacy and safety of 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole are being developed. Preclinical studies are essential for assessing its potential as a therapeutic agent, including pharmacokinetic studies to understand how it is absorbed, distributed, metabolized, and excreted by the body. Additionally, toxicological assessments will be crucial to ensure its safety profile is favorable for clinical translation. These studies will provide critical data points that will guide future development efforts and help determine whether this compound has sufficient promise to proceed into human clinical trials.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has significantly accelerated the process of identifying promising candidates like 1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole. AI-driven platforms can analyze vast datasets rapidly, identifying patterns and correlations that might not be apparent through traditional methods alone. These technologies have been particularly useful in predicting biological activity and optimizing molecular structures for improved efficacy. By leveraging AI/ML tools alongside traditional experimental approaches, researchers can more efficiently navigate the complex landscape of drug development.
In conclusion,1-(6-chloropyridine-3-carbonyl)-2-methyl-octahydro-1H-indole, with its CAS number 1390238-83-1, represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements makes it a valuable scaffold for further exploration in medicinal chemistry. As research progresses, it is likely that this compound will continue to generate interest due to its potential applications across multiple disease areas. The advancements in synthetic methodologies and computational biology further enhance its promise as a lead compound for future drug development efforts.
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